Ro 09-0680

Descripción

platelet aggregation inhibitor from Tan-Shen, Salvia miltiorrhiza radix; structure given in first source

Propiedades

Número CAS |

87112-49-0 |

|---|---|

Fórmula molecular |

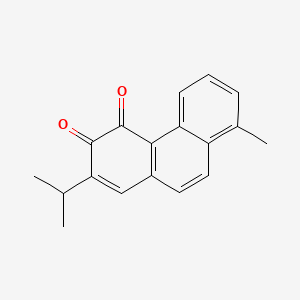

C18H16O2 |

Peso molecular |

264.3 g/mol |

Nombre IUPAC |

8-methyl-2-propan-2-ylphenanthrene-3,4-dione |

InChI |

InChI=1S/C18H16O2/c1-10(2)15-9-12-7-8-13-11(3)5-4-6-14(13)16(12)18(20)17(15)19/h4-10H,1-3H3 |

Clave InChI |

SLTQYODWMZBDPJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3)C(C)C |

Apariencia |

Solid powder |

Otros números CAS |

87112-49-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ro 09-0680; Ro 09 0680; Ro-09-0680. |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of Ro 09-0680: An Uncharted Territory in Platelet Inhibition

For Immediate Release

Shanghai, China – December 1, 2025 – Ro 09-0680, a potent inhibitor of collagen-induced platelet aggregation, remains a molecule of significant interest but limited mechanistic understanding within the scientific community. Despite its established efficacy in preventing platelet clumping, a deep dive into the existing scientific literature reveals a conspicuous absence of detailed studies elucidating its core mechanism of action. This lack of in-depth research presents both a challenge and an opportunity for researchers in hematology and drug development.

This compound, chemically identified as 2-isopropyl-8-methylphenanthrene-3,4-dione, is a natural compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for cardiovascular ailments.[1] Early research successfully identified its potent inhibitory effect on platelet aggregation specifically triggered by collagen.

Quantitative Data on Inhibitory Activity

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) for collagen-induced platelet aggregation.

| Compound | Agonist | Species | IC50 |

| This compound | Collagen | Rabbit | 6.6 µM |

This table summarizes the known inhibitory concentration of this compound.

The Collagen-Induced Platelet Aggregation Pathway: A Presumed Target

To understand the potential mechanism of this compound, it is crucial to consider the established signaling pathway of collagen-induced platelet aggregation. This process is initiated by the binding of collagen to glycoprotein (B1211001) VI (GPVI) receptors on the platelet surface. This binding event triggers a cascade of intracellular signaling events.

A simplified logical workflow of this pathway is as follows:

Figure 1. A simplified diagram illustrating the key steps in collagen-induced platelet aggregation.

Given that this compound specifically inhibits collagen-induced aggregation, it is hypothesized to act on one or more components of this pathway. However, without dedicated experimental evidence, the precise target remains speculative.

Experimental Protocols: A Call for Future Research

The lack of detailed mechanistic studies means there are no specific experimental protocols documented for this compound. To elucidate its mechanism of action, a series of experiments would be required. Below are hypothetical experimental workflows that could be employed.

Hypothetical Experimental Workflow to Determine the Target of this compound:

Figure 2. A proposed experimental workflow to investigate the mechanism of action of this compound.

Future research efforts should focus on a systematic evaluation of the effects of this compound on key signaling nodes within the collagen-induced aggregation pathway. This would involve:

-

Receptor Binding Assays: To determine if this compound directly interacts with the GPVI receptor.

-

Phospholipase C (PLC) Activity Assays: To assess whether this compound inhibits the activation of PLC.

-

Intracellular Calcium Measurement: To investigate the effect of this compound on collagen-induced calcium mobilization from intracellular stores.

-

Protein Kinase C (PKC) Activity Assays: To determine if this compound modulates the activity of PKC.

-

Thromboxane A2 (TxA2) Synthesis Measurement: To quantify the impact of this compound on the production of this crucial secondary agonist.

Conclusion

While this compound is a recognized potent inhibitor of collagen-induced platelet aggregation, the scientific community currently lacks a detailed understanding of its molecular mechanism of action. The information available is insufficient to construct a comprehensive technical guide as requested. The field would greatly benefit from further research to explore the specific interactions of this compound with the platelet signaling cascade. Such studies would not only illuminate the function of this natural product but could also pave the way for the development of novel anti-platelet therapies.

References

Ro 09-0680: An In-Depth Technical Guide on a Potent Platelet Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 09-0680, a phenanthrene-3,4-dione derivative isolated from the traditional Chinese medicine Tan-Shen (Salvia miltiorrhiza), has been identified as a potent inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its inhibitory activity, mechanism of action, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, hematology, and drug development who are interested in the exploration of novel antiplatelet agents.

Introduction

Platelet aggregation is a critical physiological process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Consequently, the discovery and development of novel platelet aggregation inhibitors are of significant therapeutic interest. Natural products have historically been a rich source of new pharmacological agents. This compound, derived from the well-known medicinal plant Salvia miltiorrhiza, represents a promising lead compound in this area. This guide will synthesize the available data on this compound to facilitate further research and development efforts.

Chemical Properties

-

Compound Name: this compound

-

Chemical Name: 2-isopropyl-8-methylphenanthrene-3,4-dione

-

Molecular Formula: C₁₈H₁₆O₂

-

Molecular Weight: 264.32 g/mol

-

Appearance: Reddish-violet needles

In Vitro Platelet Aggregation Inhibitory Activity

This compound has demonstrated significant inhibitory effects on platelet aggregation induced by various agonists in in vitro studies. The primary findings are summarized in the tables below.

Table 1: Inhibitory Effect of this compound on Collagen-Induced Platelet Aggregation

| Species | Agonist | IC₅₀ (μM) | Reference Compound | IC₅₀ of Reference (μM) |

| Rabbit | Collagen | 6.6 | Papaverine | ~198 |

Data sourced from Onitsuka et al., 1983.[1][2]

As indicated in Table 1, this compound is a potent inhibitor of collagen-induced platelet aggregation in rabbits, with an IC₅₀ of 6.6 μM.[3] Notably, it is approximately 30 times more potent than the reference compound, papaverine.

Table 2: Inhibitory Effects of this compound on Platelet Aggregation Induced by Other Agonists

| Species | Agonist | Concentration of this compound (μg/ml) | Inhibition (%) |

| Rabbit | Arachidonic Acid | 10 | 100 |

| Rabbit | ADP | 100 | 25 |

Data sourced from Onitsuka et al., 1983.

The data in Table 2 indicates that this compound also inhibits platelet aggregation induced by arachidonic acid and ADP, although with varying potency. It completely inhibits arachidonic acid-induced aggregation at a concentration of 10 μg/ml, while a higher concentration of 100 μg/ml is required to achieve 25% inhibition of ADP-induced aggregation.

Mechanism of Action

The precise molecular mechanism by which this compound inhibits platelet aggregation has not been fully elucidated in the currently available literature. However, based on its potent inhibition of collagen and arachidonic acid-induced aggregation, it is plausible that this compound may interfere with key signaling pathways common to these agonists.

Collagen-induced platelet activation is a complex process involving the interaction of collagen with its receptors on the platelet surface, primarily glycoprotein (B1211001) VI (GPVI) and integrin α₂β₁. This interaction triggers a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and an increase in intracellular calcium concentration. This cascade ultimately results in the activation of integrin αIIbβ₃, leading to platelet aggregation.

Arachidonic acid is metabolized by cyclooxygenase-1 (COX-1) to form thromboxane (B8750289) A₂ (TXA₂), a potent platelet agonist that also signals through G-protein coupled receptors to activate platelets.

The strong inhibitory effect of this compound on both collagen and arachidonic acid-induced aggregation suggests that it may act on a downstream signaling molecule common to both pathways or potentially inhibit the COX-1 enzyme directly. Further research is required to identify the specific molecular target(s) of this compound.

Signaling Pathway Diagram

Caption: Hypothesized mechanism of this compound in platelet aggregation pathways.

Experimental Protocols

The following is a detailed description of the methodology for the in vitro platelet aggregation assay as adapted from the study by Onitsuka et al. (1983).

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Blood was drawn from the carotid artery of male rabbits into a plastic syringe containing a 1/10 volume of 3.8% sodium citrate (B86180) solution as an anticoagulant.

-

Centrifugation: The citrated blood was centrifuged at 150 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet Count Adjustment: The platelet count in the PRP was adjusted to 5-6 x 10⁸ cells/ml with platelet-poor plasma (PPP), which was obtained by centrifuging the remaining blood at 1000 x g for 10 minutes.

Platelet Aggregation Assay

-

Instrumentation: Platelet aggregation was measured using a dual-channel aggregometer.

-

Assay Procedure:

-

A 0.3 ml aliquot of the PRP was placed in a cuvette with a siliconized stirrer bar and pre-incubated at 37°C for 3 minutes.

-

The test compound (this compound or reference) dissolved in a suitable solvent was added to the PRP.

-

After a 2-minute incubation with the test compound, a platelet aggregation-inducing agent (collagen, arachidonic acid, or ADP) was added.

-

The change in light transmission was recorded for at least 5 minutes to measure the extent of platelet aggregation.

-

-

Data Analysis: The inhibitory activity was expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the maximum aggregation rate by 50%.

Experimental Workflow Diagram

Caption: Workflow for the in vitro platelet aggregation assay.

Future Directions

While this compound has demonstrated promising in vitro activity, several areas require further investigation to fully understand its therapeutic potential:

-

Mechanism of Action: Detailed studies are needed to identify the specific molecular target(s) of this compound and elucidate its precise mechanism of action. This could involve investigating its effects on key signaling enzymes such as COX-1, phospholipases, and various kinases involved in platelet activation.

-

In Vivo Efficacy: The anti-thrombotic effects of this compound need to be evaluated in relevant animal models of thrombosis to establish its in vivo efficacy and pharmacokinetic/pharmacodynamic profile.

-

Receptor Binding Studies: Investigating the binding affinity of this compound to various platelet receptors would provide valuable insights into its specificity and potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a potent natural product-derived inhibitor of platelet aggregation with a particularly strong effect against collagen and arachidonic acid-induced aggregation. The data presented in this technical guide highlights its potential as a lead compound for the development of novel anti-thrombotic agents. Further research into its mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic utility.

References

Unveiling the Pharmacological Profile of 2-Isopropyl-8-methylphenanthrene-3,4-dione (Miltirone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of 2-isopropyl-8-methylphenanthrene-3,4-dione, a naturally occurring diterpenoid quinone also widely known as Miltirone. Found in medicinal plants such as Salvia miltiorrhiza (Danshen) and Salvia rosmarinus (Rosemary), Miltirone has garnered significant scientific interest for its diverse biological activities. This document synthesizes key findings on its mechanisms of action, quantitative pharmacological data, and detailed experimental protocols to support further research and drug development efforts.

Core Pharmacological Activities

Miltirone exhibits a multi-target pharmacological profile, with activities spanning the central nervous system, cancer biology, and hemostasis. The primary activities are summarized below, with detailed quantitative data presented in the subsequent tables.

Central Nervous System Activity

Miltirone is a partial agonist of the central benzodiazepine (B76468) receptor, a site on the GABA-A receptor complex. This interaction underlies its anxiolytic-like effects. Notably, it demonstrates these effects without inducing the significant muscle relaxant properties or the potential for dependence and withdrawal associated with full benzodiazepine agonists like diazepam.

Anticancer Properties

Miltirone has demonstrated potent pro-apoptotic and cytotoxic effects in various cancer cell lines, particularly in colon and liver cancer. Its anticancer activity is multifaceted, involving the induction of reactive oxygen species (ROS), activation of caspase-dependent apoptotic pathways, and modulation of key signaling cascades. Furthermore, Miltirone can inhibit P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells.

Enzyme Inhibition

Miltirone is a potent inhibitor of human carboxylesterase 2 (CES2), an enzyme involved in the metabolism of a variety of ester-containing drugs and endogenous compounds. This inhibitory activity suggests a potential for drug-drug interactions and therapeutic applications where CES2 modulation is beneficial.

Antiplatelet Effects

Miltirone has been shown to inhibit platelet aggregation induced by key physiological agonists such as collagen and thrombin. This antiplatelet activity points to its potential as a therapeutic agent in the prevention and treatment of thrombotic disorders.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for Miltirone across its various biological targets.

| Target/Assay | Parameter | Value | Reference |

| Central Benzodiazepine Receptor | IC₅₀ ([³H]flunitrazepam binding) | 0.3 µM | [1] |

| Synthetic Analogue (Benzodiazepine Receptor) | IC₅₀ ([³H]flunitrazepam binding) | 0.05 µM | [2] |

Table 1: Central Nervous System Activity

| Enzyme | Parameter | Value | Reference |

| Carboxylesterase 2 (CES2) | Kᵢ | 0.04 µM | [3] |

Table 2: Enzyme Inhibition

| Cell Line | Parameter | Value | Agonist | Reference |

| Human Platelets | IC₅₀ | 1.21 µM | Collagen | [4] |

| Human Platelets | IC₅₀ | 2.08 µM | Thrombin | [4] |

Table 3: Antiplatelet Activity

| Cell Line | Parameter | Value | Reference |

| HepG2 (Hepatoma) | EC₅₀ | ~7-12 µM | |

| R-HepG2 (Doxorubicin-resistant Hepatoma) | EC₅₀ | ~7-12 µM |

Table 4: Anticancer Cytotoxicity

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by Miltirone.

Caption: Miltirone's Antiplatelet Signaling Pathway.

Caption: Miltirone-induced Apoptotic Pathway in Cancer Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Miltirone.

[³H]Flunitrazepam Binding Assay for Benzodiazepine Receptor Affinity

Objective: To determine the binding affinity of Miltirone to the central benzodiazepine receptor.

Materials:

-

[³H]Flunitrazepam (radioligand)

-

Rat whole brains (excluding cerebellum)

-

Na-K phosphate (B84403) buffer (pH 7.4)

-

Diazepam (for non-specific binding determination)

-

Miltirone (test compound)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat brains in ice-cold Na-K phosphate buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

-

Binding Assay: Incubate a 2 mg aliquot of the prepared brain membranes with 1 nM [³H]Flunitrazepam in the presence of varying concentrations of Miltirone. For determining non-specific binding, incubate a parallel set of tubes with 10 µM diazepam.

-

Incubation: Incubate the reaction mixtures for 60 minutes at 25°C.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of Miltirone by non-linear regression analysis of the competition binding data.

Carboxylesterase 2 (CES2) Inhibition Assay

Objective: To determine the inhibitory potency and kinetics of Miltirone against human CES2.

Materials:

-

Human liver microsomes (as a source of CES2)

-

Fluorescein (B123965) diacetate (FD) or another suitable fluorescent substrate for CES2

-

Phosphate buffered saline (PBS, pH 7.4)

-

Miltirone (test compound)

-

Loperamide (positive control inhibitor)

-

Microplate reader with fluorescence detection

Protocol:

-

Assay Setup: In a 96-well plate, prepare a reaction mixture containing PBS buffer, human liver microsomes (e.g., 2 µg/mL final concentration), and varying concentrations of Miltirone (typically dissolved in DMSO, with the final DMSO concentration kept low, e.g., <1%).

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate FD.

-

Kinetic Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated by the hydrolysis of FD to fluorescein by CES2.

-

Data Analysis: Determine the initial reaction velocities from the linear portion of the progress curves. Calculate the percent inhibition for each Miltirone concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform kinetic analyses with varying concentrations of both the substrate and Miltirone, followed by analysis using methods such as Lineweaver-Burk plots.

Apoptosis and Cytotoxicity Assays in Colon Cancer Cells

Objective: To evaluate the cytotoxic and pro-apoptotic effects of Miltirone on colon cancer cells.

Materials:

-

Colon cancer cell lines (e.g., SW620, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Miltirone (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

-

Antibodies for Western blotting (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)

Protocol:

-

Cell Culture and Treatment: Culture colon cancer cells in complete medium until they reach a suitable confluency. Treat the cells with varying concentrations of Miltirone for specified time periods (e.g., 24, 48, 72 hours).

-

Cytotoxicity (MTT Assay):

-

After the treatment period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC₅₀ value.

-

-

Apoptosis (Annexin V/PI Staining):

-

Harvest the treated cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis:

-

Lyse the treated cells to extract total proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) and a loading control (e.g., β-actin).

-

Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

P-glycoprotein (P-gp) Inhibition Assay by Flow Cytometry

Objective: To assess the ability of Miltirone to inhibit the efflux function of P-glycoprotein.

Materials:

-

P-gp overexpressing cell line (e.g., R-HepG2, CR1R12) and its parental non-resistant cell line.

-

Fluorescent P-gp substrate (e.g., daunorubicin, rhodamine 123).

-

Miltirone (test compound).

-

Known P-gp inhibitor as a positive control (e.g., verapamil, cyclosporin (B1163) A).

-

Flow cytometer.

Protocol:

-

Cell Preparation and Treatment: Harvest the cells and resuspend them in culture medium. Incubate the cells with varying concentrations of Miltirone or a positive control inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.

-

Substrate Loading: Add the fluorescent P-gp substrate (e.g., 2 µM daunorubicin) to the cell suspension and incubate for a further period (e.g., 30-60 minutes) to allow for substrate uptake and efflux.

-

Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Inhibition of P-gp will result in increased intracellular accumulation of the fluorescent substrate, leading to a higher fluorescence signal.

-

Data Analysis: Quantify the mean fluorescence intensity for each treatment condition. Compare the fluorescence in Miltirone-treated cells to that of the untreated control and the positive control to determine the extent of P-gp inhibition.

Platelet Aggregation Assay

Objective: To measure the inhibitory effect of Miltirone on platelet aggregation.

Materials:

-

Freshly drawn human blood from healthy, drug-free donors.

-

Anticoagulant (e.g., sodium citrate).

-

Platelet agonists (e.g., collagen, thrombin, ADP).

-

Miltirone (test compound).

-

Platelet aggregometer.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the anticoagulated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

Assay Procedure:

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate a sample of PRP with varying concentrations of Miltirone for a short period (e.g., 5 minutes) at 37°C with stirring.

-

Add a platelet agonist (e.g., 1.0 µg/mL collagen or 0.06 U/mL thrombin) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) as the platelets aggregate.

-

-

Data Analysis: Determine the maximal aggregation percentage for each concentration of Miltirone. Calculate the IC₅₀ value by plotting the percentage inhibition of aggregation against the Miltirone concentration.

Conclusion

2-Isopropyl-8-methylphenanthrene-3,4-dione (Miltirone) is a promising natural product with a diverse and clinically relevant pharmacological profile. Its ability to modulate the central nervous system, induce cancer cell death, inhibit key metabolic enzymes, and prevent platelet aggregation highlights its potential for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of the current knowledge on Miltirone's pharmacology and detailed experimental methodologies to facilitate further investigation into its therapeutic potential.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Methyl Sartortuoate Inhibits Colon Cancer Cell Growth by Inducing Apoptosis and G2/M-Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miltirone induced mitochondrial dysfunction and ROS-dependent apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Inhibitory Effects of Ro 09-0680 on Rabbit Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Ro 09-0680 on rabbit platelets. This compound, a potent inhibitor of collagen-induced platelet aggregation, is a phenanthrenequinone (B147406) derivative isolated from the traditional Chinese medicine Tan-Shen, the radix of Salvia miltiorrhiza. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development in the field of thrombosis and hemostasis.

Quantitative Data Summary

This compound has been identified as a significant inhibitor of platelet function, specifically in response to collagen. The following table summarizes the key quantitative findings from in vitro studies on rabbit platelets.

| Compound | Agonist | Species | Assay | Endpoint | Value | Citation |

| This compound | Collagen | Rabbit | Platelet Aggregation | IC50 | 6.6 μM | [1][2] |

| Papaverine | Collagen | Rabbit | Platelet Aggregation | Potency Comparison | This compound is 30 times more potent | [2] |

Table 1: Inhibitory Activity of this compound on Rabbit Platelet Aggregation.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro assessment of this compound and related compounds on rabbit platelet function. These protocols are based on established techniques in platelet research.

Preparation of Washed Rabbit Platelets

-

Blood Collection: Blood is drawn from the central ear artery of rabbits into a syringe containing an anticoagulant solution (e.g., 3.8% trisodium (B8492382) citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet Pelleting: The PRP is then centrifuged at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

-

Washing: The platelet pellet is gently resuspended in a washing buffer (e.g., Tyrode's buffer without Ca2+) and centrifuged again. This washing step is repeated to remove plasma proteins.

-

Final Resuspension: The final platelet pellet is resuspended in a suitable buffer (e.g., Tyrode's buffer containing Ca2+) to a standardized platelet count for use in subsequent assays.

Platelet Aggregation Assay

-

Platelet Preparation: Washed rabbit platelets are prepared and adjusted to a final concentration of approximately 3-5 x 10^8 platelets/mL.

-

Incubation: A sample of the platelet suspension is placed in an aggregometer cuvette and pre-warmed to 37°C with continuous stirring.

-

Inhibitor Addition: A known concentration of this compound or a vehicle control is added to the platelet suspension and incubated for a specified period.

-

Agonist Induction: Platelet aggregation is initiated by the addition of a collagen solution.

-

Measurement: The change in light transmission through the platelet suspension is monitored over time using a platelet aggregometer. The extent of aggregation is quantified as the maximum percentage change in light transmission.

-

IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), aggregation assays are performed with a range of this compound concentrations, and the resulting inhibition percentages are plotted against the inhibitor concentration.

Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

-

Platelet Loading: Washed platelets are incubated with a fluorescent calcium indicator dye (e.g., Fura-2/AM) in the dark at 37°C for 30-60 minutes.

-

Washing: The dye-loaded platelets are then washed to remove any extracellular dye.

-

Fluorimetry: The labeled platelets are placed in a fluorometer cuvette with stirring at 37°C.

-

Inhibitor and Agonist Addition: this compound or a vehicle is added, followed by the addition of collagen to stimulate the platelets.

-

Data Acquisition: The fluorescence intensity is recorded at the appropriate excitation and emission wavelengths for the chosen dye. The change in fluorescence is proportional to the change in intracellular calcium concentration.

Analysis of the Arachidonic Acid Cascade

-

Radiolabeling: Platelets are incubated with [3H]-arachidonic acid to incorporate the radiolabel into their membrane phospholipids.

-

Inhibition and Stimulation: The radiolabeled platelets are then treated with this compound or a vehicle, followed by stimulation with collagen.

-

Lipid Extraction: The reaction is stopped, and the lipids are extracted from the platelet suspension.

-

Chromatography: The extracted lipids, including arachidonic acid and its metabolites like thromboxane (B8750289) B2 (the stable metabolite of thromboxane A2), are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The radioactivity of the separated metabolites is measured to determine the effect of the inhibitor on the arachidonic acid cascade.

Signaling Pathways and Mechanism of Action

The inhibitory effect of this compound on collagen-induced platelet aggregation is likely mediated through the modulation of key signaling pathways. Based on studies of related phenanthrenequinones from Salvia miltiorrhiza, a proposed mechanism of action involves the interference with the collagen-GPVI receptor signaling cascade.

Collagen-Induced Platelet Activation Pathway

Collagen initiates platelet activation primarily through the glycoprotein (B1211001) VI (GPVI) receptor.[3][4] This interaction triggers a downstream signaling cascade that leads to platelet aggregation and thrombus formation.

Proposed Inhibitory Mechanism of this compound

Given that related compounds from Salvia miltiorrhiza inhibit intracellular calcium mobilization and the arachidonic acid cascade, it is hypothesized that this compound acts at one or more points within the GPVI signaling pathway. The diagram below illustrates the potential points of inhibition.

Experimental Workflow for Assessing this compound

The logical flow for the in vitro evaluation of this compound's antiplatelet activity is outlined below.

References

The Enigmatic Role of Ro 09-0680 in the Intricate Web of Tanshinone Biosynthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the role of the compound Ro 09-0680 within the complex biosynthetic pathways of tanshinones, a class of bioactive molecules with significant therapeutic potential. This in-depth resource, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge, presents quantitative data, details experimental methodologies, and visualizes the intricate molecular ballet that leads to the formation of these valuable natural products.

Tanshinones, the lipophilic diterpenoids isolated from the roots of Salvia miltiorrhiza (Danshen), are renowned for their wide-ranging pharmacological activities, particularly in the treatment of cardiovascular diseases. The biosynthesis of these compounds is a multi-step enzymatic process that has been the subject of intense scientific scrutiny. Within this pathway, the precise role of this compound (also known as R09), a phenanthrene-3,4-dione derivative, has remained a topic of investigation.

This technical guide addresses this knowledge gap by positioning this compound as a key, albeit sometimes minor, component in the metabolic grid of tanshinone production. While the direct enzymatic conversion leading to this compound is still under active investigation, its structural similarity and co-occurrence with the central intermediate, miltirone (B191885), strongly suggest a close biosynthetic relationship. It is hypothesized that this compound may arise from miltirone through oxidative modifications, potentially catalyzed by promiscuous cytochrome P450 enzymes that are prevalent in the tanshinone pathway.

Quantitative Analysis of Tanshinone Pathway Intermediates

The concentration of this compound, along with other key intermediates and final products, varies significantly across different Salvia species. This variation underscores the diverse enzymatic capabilities within the genus. The following table summarizes the content of these compounds in selected Salvia species, providing a quantitative basis for understanding the metabolic flux towards different tanshinones.

| Compound | S. miltiorrhiza (% dry weight) | S. digitaloides (% dry weight) | S. honania (% dry weight) | S. aerea (% dry weight) |

| Ferruginol | Present | 0.02534 | 0.05352 | - |

| Sugiol | Present | 0.01362 | - | 0.0186 |

| Miltirone | High | High | High | High |

| Cryptotanshinone | Relatively High | Present | Present | Present |

| This compound (R09) | Lower than miltirone and cryptotanshinone | Highest among tested species | Present | Present |

| Dihydrotanshinone I | Present | Highest among tested species | Present | Present |

Data compiled from multiple sources.[1][2]

Visualizing the Biosynthetic Network

To facilitate a deeper understanding of the complex interplay of molecules in tanshinone biosynthesis, this guide provides detailed diagrams of the proposed pathways and experimental workflows.

Key Experimental Protocols

The elucidation of the tanshinone biosynthetic pathway relies on a suite of advanced experimental techniques. This guide provides an overview of the methodologies commonly employed in this field of research.

1. Plant Material and Cell Culture:

-

Hairy Root Cultures: Salvia miltiorrhiza hairy root cultures are frequently used as they provide a stable and prolific system for studying tanshinone biosynthesis. Roots are typically cultured in Murashige and Skoog (MS) medium supplemented with sucrose.

-

Elicitation: To enhance the production of secondary metabolites, cultures are often treated with elicitors such as yeast extract, silver ions (Ag+), or methyl jasmonate (MeJA).

2. Metabolite Extraction and Analysis:

-

Extraction: Dried and powdered root material is typically extracted with organic solvents like methanol (B129727) or ethanol.

-

Quantification: High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of tanshinones. Identification is confirmed using mass spectrometry (MS).

3. Gene Expression Analysis:

-

RNA Extraction and qRT-PCR: To study the regulation of the biosynthetic pathway, total RNA is extracted from the plant material, and the expression levels of key enzyme-encoding genes (e.g., for synthases and CYPs) are quantified using quantitative real-time PCR (qRT-PCR).

Future Directions

While significant progress has been made in mapping the tanshinone biosynthetic pathways, the precise enzymatic machinery responsible for the formation of this compound remains to be definitively identified. Future research, employing techniques such as in vitro enzymatic assays with purified recombinant enzymes and isotopic labeling studies, will be crucial to fully elucidate its role. A deeper understanding of the entire biosynthetic network will not only satisfy scientific curiosity but also pave the way for the metabolic engineering of Salvia miltiorrhiza or microbial hosts to enhance the production of specific high-value tanshinones for pharmaceutical applications.

This technical guide serves as a critical resource for the scientific community, providing a solid foundation for further exploration into the fascinating world of tanshinone biosynthesis.

References

Early-Stage Research on Ro 09-0680: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 09-0680, a phenanthrene-3,4-dione derived from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a compound of interest for its potential therapeutic applications, primarily centered around its antiplatelet and potential anti-inflammatory properties.[1][2] Early-stage research has identified this compound as a potent inhibitor of collagen-induced platelet aggregation.[3][4][5] This technical guide provides a comprehensive overview of the foundational research into this compound, detailing its mechanism of action, associated signaling pathways, and relevant experimental protocols to facilitate further investigation and drug development efforts.

Core Compound Properties

Chemical Name: 2-isopropyl-8-methylphenanthrene-3,4-dione

Molecular Formula: C₁₈H₁₆O₂

Molecular Weight: 264.32 g/mol

Source: Isolated from the radix of Salvia miltiorrhiza, a plant with a long history in traditional Chinese medicine for treating cardiovascular ailments. This compound is also recognized as an intermediate in the biosynthesis of tanshinones, another class of bioactive molecules from the same plant.

Quantitative Data Summary

To date, the primary quantitative data available for this compound centers on its inhibitory effect on platelet aggregation. Further research is required to expand this dataset with additional metrics such as binding affinities and efficacy in a wider range of biological assays.

| Parameter | Value | Species/System | Condition | Reference |

| IC₅₀ | 6.6 µM | Rabbit | Collagen-Induced Platelet Aggregation |

Mechanism of Action and Signaling Pathways

Inhibition of Platelet Aggregation

The most well-documented therapeutic potential of this compound lies in its ability to inhibit platelet aggregation. Specifically, it is a potent inhibitor of aggregation induced by collagen. Platelet aggregation is a critical process in thrombosis, and its inhibition is a key strategy in the prevention and treatment of cardiovascular diseases.

The proposed mechanism for this inhibition, based on the function of related compounds from Salvia miltiorrhiza, may involve interference with the initial adhesion of platelets to collagen at the site of vascular injury. Collagen binding to platelet surface receptors, such as Glycoprotein VI (GPVI), triggers a signaling cascade that leads to platelet activation and aggregation. It is hypothesized that this compound may act by blocking these collagen receptors or interfering with the downstream signaling events.

Potential Involvement of the PI3K/Akt Signaling Pathway

While direct evidence for this compound's effect on the PI3K/Akt signaling pathway is still emerging, studies on Danhong Injection, a formulation containing Salvia miltiorrhiza, suggest a potential link. Research on Danhong Injection has demonstrated that its therapeutic effects in ischemia-reperfusion injury may be mediated through the inhibition of the PTEN/AKT signaling pathway. PTEN is a tumor suppressor that negatively regulates the PI3K/Akt pathway. Inhibition of PTEN leads to the activation of Akt, which promotes cell survival. Conversely, compounds that upregulate PTEN or inhibit Akt can induce apoptosis and have anti-inflammatory effects.

Given that this compound is a constituent of Salvia miltiorrhiza, it is plausible that it contributes to the observed effects on the PI3K/Akt pathway. Further investigation is warranted to determine if this compound directly interacts with components of this pathway.

Signaling Pathway Diagram: Hypothetical Mechanism of this compound in Inhibiting Collagen-Induced Platelet Aggregation and Potential Influence on the PI3K/Akt Pathway

Caption: Hypothetical signaling pathways affected by this compound.

Experimental Protocols

The following section details a generalized protocol for assessing the in vitro efficacy of this compound as an inhibitor of collagen-induced platelet aggregation, based on standard methodologies.

Collagen-Induced Platelet Aggregation Assay

This assay measures the change in light transmission through a platelet suspension as aggregation occurs.

Materials:

-

This compound

-

Collagen (agonist)

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

-

Saline or appropriate vehicle for this compound

-

Light Transmission Aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Draw whole blood from healthy donors (e.g., rabbits) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

-

-

Aggregometer Setup:

-

Calibrate the aggregometer with PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (minimum light transmission).

-

-

Assay Execution:

-

Pre-warm PRP samples to 37°C for 5-10 minutes.

-

Add a specific volume of this compound at various concentrations (or vehicle control) to the PRP and incubate for a defined period (e.g., 5 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a standardized concentration of collagen.

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes) to generate an aggregation curve.

-

-

Data Analysis:

-

Determine the maximum percentage of platelet aggregation for each concentration of this compound.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits collagen-induced platelet aggregation by 50%.

-

Experimental Workflow Diagram: Collagen-Induced Platelet Aggregation Assay

References

Unraveling the Inhibitory Profile of Ro 09-0680: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the IC50 values of Ro 09-0680, a diterpene quinone derived from Salvia miltiorrhiza (Danshen). This document outlines the compound's inhibitory activities, details the experimental methodologies for determining its potency, and visualizes the relevant biological pathways.

Quantitative Data Summary

The inhibitory capacity of this compound has been quantified against two distinct biological targets: collagen-induced platelet aggregation and the central benzodiazepine (B76468)/GABAA receptor. The half-maximal inhibitory concentration (IC50) values are summarized below for clear comparison.

| Target | Bioassay | Test System | IC50 Value |

| Collagen-Induced Platelet Aggregation | Platelet Aggregation Assay | Rabbit Platelets | 6.6 µM[1][2][3] |

| Central Benzodiazepine/GABAA Receptor | Flunitrazepam Competition Binding Assay | Rat Brain Membranes | 11 µM |

Core Activities of this compound

This compound demonstrates potent inhibitory effects in two key physiological areas: hemostasis and neurotransmission.

Inhibition of Platelet Aggregation

This compound is a potent inhibitor of platelet aggregation induced by collagen, with a reported IC50 of 6.6 μM in rabbit platelets.[1][2] This activity suggests its potential as an antithrombotic agent by interfering with the signaling cascade that leads to clot formation.

Partial Agonism at the GABAA Receptor

In the central nervous system, this compound acts as a partial agonist at the central benzodiazepine/GABAA receptor, with a reported IC50 of 11 μM. This was determined through a flunitrazepam competition assay, indicating that this compound can modulate GABAergic neurotransmission, which may contribute to sedative or anxiolytic effects.

Experimental Protocols

While the precise, detailed protocols for the original determination of this compound's IC50 values are not publicly available, the following represents standardized methodologies for the key experiments cited.

Collagen-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets initiated by collagen.

1. Preparation of Washed Rabbit Platelets:

-

Whole blood is collected from rabbits into an anticoagulant solution.

-

Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed.

-

Platelets are then pelleted from the PRP by a higher speed centrifugation and washed with a buffered solution to remove plasma proteins.

-

The final platelet pellet is resuspended in a suitable buffer to a standardized concentration.

2. Aggregation Measurement:

-

The washed platelet suspension is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

-

A baseline reading is established.

-

This compound, at various concentrations, is pre-incubated with the platelet suspension for a defined period.

-

Collagen is then added to induce platelet aggregation.

-

The change in light transmission is recorded over time.

3. IC50 Determination:

-

The percentage of aggregation inhibition is calculated for each concentration of this compound compared to a control (vehicle-treated) sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: Platelet Aggregation Assay

Caption: Workflow for determining the IC50 of this compound on platelet aggregation.

GABAA Receptor Binding Assay (Flunitrazepam Competition)

This radioligand binding assay determines the affinity of a compound for the benzodiazepine binding site on the GABAA receptor by measuring its ability to displace a known radiolabeled ligand.

1. Membrane Preparation:

-

Rat brains are homogenized in a buffered sucrose (B13894) solution.

-

The homogenate is subjected to a series of centrifugations to isolate the crude synaptic membrane fraction, which is rich in GABAA receptors.

-

The final membrane preparation is resuspended in a suitable buffer and stored frozen until use.

2. Binding Assay:

-

The prepared rat brain membranes are incubated with a fixed concentration of a radiolabeled benzodiazepine ligand, such as [3H]-Flunitrazepam.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

The reaction is allowed to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

3. IC50 Determination:

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

The percentage of specific binding inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined from a competition binding curve, where the percentage of inhibition is plotted against the logarithm of the this compound concentration.

Experimental Workflow: GABAA Receptor Binding Assay

Caption: Workflow for determining the IC50 of this compound at the GABAA receptor.

Signaling Pathway Visualization

The inhibitory effect of this compound on platelet aggregation is mediated through the disruption of the collagen-induced signaling cascade.

Collagen-Induced Platelet Aggregation Pathway

Upon vessel injury, exposed collagen binds to platelet receptors, primarily Glycoprotein VI (GPVI) and integrin α2β1. This binding initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, forming a primary hemostatic plug. This compound is believed to interfere with this pathway, leading to its anti-aggregatory effects.

Signaling Pathway: Collagen-Induced Platelet Aggregation

Caption: Proposed mechanism of this compound in the collagen-induced platelet aggregation pathway.

References

Ro 09-0680: A Technical Guide on its Inhibitory Effects on Collagen-Induced Platelet Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 09-0680, a naturally occurring phenanthrene-3,4-dione isolated from the traditional Chinese medicine Tan-Shen (Salvia miltiorrhiza), has been identified as a potent inhibitor of collagen-induced platelet activation. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on platelet function. It details its inhibitory activity, summarizes available quantitative data, and outlines the experimental methodologies used for its characterization. Furthermore, this guide presents putative signaling pathways involved in its mechanism of action and provides standardized workflows for future research, all visualized through detailed diagrams. This document is intended to serve as a foundational resource for researchers in pharmacology, hematology, and drug discovery exploring novel antiplatelet therapies.

Introduction

Platelet activation at sites of vascular injury is a critical event in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Collagen, a major component of the subendothelial matrix, is a potent activator of platelets, initiating a cascade of signaling events that lead to platelet aggregation and thrombus formation. The discovery of natural compounds that can modulate this process is of significant interest for the development of new antithrombotic agents.

This compound, with the chemical name 2-isopropyl-8-methylphenanthrene-3,4-dione, was first isolated and identified as a potent inhibitor of collagen-induced platelet aggregation in 1983.[1] This document synthesizes the available information on this compound, providing a technical framework for its study and potential development.

Quantitative Data on the Inhibitory Effects of this compound

The primary quantitative measure of this compound's efficacy comes from its initial characterization. The following table summarizes the key inhibitory data.

| Compound | Agonist | Species | Assay | IC50 (μM) | Reference |

| This compound | Collagen | Rabbit | Platelet Aggregation | 6.6 | [2][3] |

Table 1: Inhibitory Concentration (IC50) of this compound on Collagen-Induced Platelet Aggregation.

Postulated Mechanism of Action and Signaling Pathways

While direct mechanistic studies on this compound are limited, its targeted effect on collagen-induced platelet activation suggests an interaction with the signaling pathways initiated by the primary collagen receptors on platelets, namely glycoprotein (B1211001) VI (GPVI) and integrin α2β1.

The Collagen-Induced Platelet Activation Pathway

Upon vascular injury, collagen is exposed and binds to platelet receptors. The binding to GPVI is the critical initial step for signal transduction. This leads to the phosphorylation of the associated Fc receptor γ-chain (FcRγ) by Src family kinases. Subsequently, spleen tyrosine kinase (Syk) is recruited and activated, initiating a downstream signaling cascade that includes the activation of phospholipase Cγ2 (PLCγ2). PLCγ2 activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mediate calcium mobilization from intracellular stores and activation of protein kinase C (PKC), respectively. These events culminate in platelet degranulation, thromboxane (B8750289) A2 (TXA2) synthesis, and the conformational activation of integrin αIIbβ3, leading to platelet aggregation.

Potential Targets of this compound

Given the available data, this compound may exert its inhibitory effects by targeting one or more key components of the GPVI signaling pathway. The following diagram illustrates the potential points of inhibition.

Caption: Postulated signaling pathway of collagen-induced platelet activation and potential inhibitory targets of this compound.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, based on standard methodologies in platelet research, the following outlines the likely procedures used for its initial characterization and provides a framework for future studies.

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Draw whole blood from healthy, drug-free donors (or rabbits, as in the original study) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.

-

PRP Collection: Carefully collect the supernatant (PRP).

-

Platelet Count: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP), obtained by a second, high-speed centrifugation of the remaining blood, to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

Platelet Aggregation Assay (Turbidimetry)

-

Instrumentation: Use a light transmission aggregometer.

-

Sample Preparation: Pipette a standardized volume of PRP into a cuvette with a stir bar and allow it to equilibrate at 37°C for a few minutes.

-

Inhibitor Incubation: Add the desired concentration of this compound (dissolved in a suitable solvent like DMSO, with a vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Agonist Addition: Initiate platelet aggregation by adding a standard concentration of collagen.

-

Data Recording: Record the change in light transmission over time. The maximum aggregation percentage is used for analysis.

-

IC50 Determination: Perform dose-response curves with varying concentrations of this compound to calculate the IC50 value.

The following diagram illustrates the general workflow for evaluating platelet aggregation inhibitors.

Caption: Standard experimental workflow for assessing the effect of an inhibitor on platelet aggregation.

Future Directions and Research Recommendations

The initial discovery of this compound as a potent inhibitor of collagen-induced platelet aggregation provides a strong rationale for further investigation. Key areas for future research include:

-

Mechanism of Action Studies: Elucidate the precise molecular target(s) of this compound within the GPVI signaling cascade. This could involve assessing its effects on the phosphorylation of key signaling proteins like Syk and PLCγ2, measuring intracellular calcium mobilization, and quantifying thromboxane A2 production.

-

Specificity Profiling: Determine the inhibitory activity of this compound against other platelet agonists such as ADP, thrombin, and arachidonic acid to understand its selectivity.

-

In Vivo Efficacy and Safety: Evaluate the antithrombotic efficacy of this compound in animal models of thrombosis and assess its bleeding risk profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify the key structural features responsible for its antiplatelet activity, which could lead to the development of more potent and specific inhibitors.

Conclusion

This compound is a promising natural product with demonstrated potent inhibitory activity against collagen-induced platelet aggregation. While our understanding of its detailed mechanism of action is still in its infancy, its specific effect on a critical pathway in thrombosis makes it a valuable lead compound for the development of novel antiplatelet therapies. The technical information and proposed experimental frameworks provided in this guide are intended to facilitate and standardize future research efforts aimed at fully characterizing the therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Protocol for the Dissolution and Preparation of Ro 09-0680 for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proper dissolution and preparation of Ro 09-0680, a potent inhibitor of rabbit platelet aggregation, for use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and consistent performance in biological assays.

Physicochemical Properties and Solubility

This compound is a lipophilic diterpene quinone derived from Salvia miltiorrhiza. Its chemical structure contributes to its low aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Concentration (Molarity) | Notes |

| Dimethyl Sulfoxide (DMSO) | 1.79 mg/mL[1] | 6.77 mM[1] | Ultrasonic treatment, warming, and heating to 80°C can facilitate dissolution. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |

| Methanol | Soluble | Not specified | Based on the solubility of structurally similar tanshinones.[2][3] |

| Ethanol | Soluble | Not specified | Based on the solubility of structurally similar tanshinones. |

| Water | Poorly soluble | Not specified |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

This protocol details the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted to final working concentrations in cell culture media.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, gentle warming in a water bath (up to 80°C) and/or sonication in an ultrasonic bath can be used to aid dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Table 2: Example Volumes for Preparing this compound Stock Solutions (Molecular Weight: 264.32 g/mol )

| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |

| 1 mM | 1 mg | 3.78 mL |

| 5 mM | 1 mg | 0.76 mL |

| 10 mM | 1 mg | 0.38 mL |

| 1 mM | 5 mg | 18.92 mL |

| 5 mM | 5 mg | 3.78 mL |

| 10 mM | 5 mg | 1.89 mL |

Preparation of Working Solutions for In Vitro Assays

Procedure:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution to the final desired working concentration directly in the cell culture medium.

-

Mix thoroughly by gentle pipetting or vortexing.

-

It is recommended to prepare fresh working solutions for each experiment.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) should be included in all experiments.

Preparation of Dosing Solutions for In Vivo Experiments

This protocol provides a general guideline for preparing this compound for administration to animals. The specific formulation may need to be optimized based on the animal model and route of administration.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO as described in section 2.1.

-

Prepare the vehicle solution. A common vehicle for administering hydrophobic compounds in vivo consists of a mixture of DMSO, PEG400, Tween 80, and saline. A typical formulation is:

-

5-10% DMSO

-

30-40% PEG400

-

1-5% Tween 80

-

Balance with sterile saline

-

-

Prepare the final dosing solution:

-

In a sterile tube, add the required volume of the this compound DMSO stock solution.

-

Add the appropriate volumes of PEG400 and Tween 80.

-

Vortex thoroughly to ensure a homogenous mixture.

-

Add the sterile saline to the final desired volume and vortex again.

-

-

Administration: The resulting solution should be a clear, homogenous formulation suitable for the chosen route of administration (e.g., intraperitoneal, intravenous, or oral gavage).

Note: The final concentrations of DMSO, PEG400, and Tween 80 should be carefully considered to minimize potential toxicity in the animal model. It is essential to include a vehicle control group in all in vivo experiments.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in preparing this compound for experimental use.

Caption: Workflow for preparing this compound stock solution.

Caption: Workflow for preparing this compound for in vivo studies.

References

Application Notes and Protocols for Ro 09-0198 (Cinnamycin) and its Analogs in Cardiovascular Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-0198, also known as Cinnamycin, is a tetracyclic peptide antibiotic belonging to the lantibiotic class. It exhibits a high binding affinity and specificity for phosphatidylethanolamine (B1630911) (PE), a phospholipid typically located in the inner leaflet of the plasma membrane. Under conditions of cell stress, such as apoptosis and necrosis, PE becomes exposed on the outer cell surface. This translocation serves as a biomarker for cell death. While direct applications of Ro 09-0198 in cardiovascular disease models are not extensively documented, its close analog, duramycin (B1576892), which shares the same PE-binding mechanism, has emerged as a valuable tool, particularly in the imaging of myocardial infarction. This document provides detailed application notes and protocols for the use of these PE-binding lantibiotics in cardiovascular disease models, with a focus on imaging myocardial cell death and exploring potential therapeutic avenues in atherosclerosis.

Mechanism of Action: Targeting Phosphatidylethanolamine

The primary mechanism of action for both Cinnamycin and duramycin involves their specific binding to phosphatidylethanolamine. In healthy cells, PE is asymmetrically distributed and sequestered in the inner leaflet of the plasma membrane. However, during apoptosis and necrosis, this asymmetry is lost, leading to the exposure of PE on the cell surface.[1] Lantibiotics like Cinnamycin and duramycin can then bind to this externalized PE. This interaction can induce transbilayer lipid movement, alter membrane permeability, and in some contexts, lead to cytotoxicity.[2] In the context of cardiovascular research, this PE exposure on dying cardiomyocytes provides a specific target for diagnostic imaging and potentially for targeted therapies.

Application I: Imaging of Myocardial Infarction

Radiolabeled duramycin, particularly with Technetium-99m (99mTc), has been successfully used to visualize and quantify cardiomyocyte death in animal models of myocardial infarction (MI) via single-photon emission computed tomography (SPECT).

Data Presentation: In Vivo Imaging of Myocardial Infarction

| Animal Model | Imaging Agent | Disease Model | Key Findings | Reference |

| Mouse | 99mTc-Duramycin | Acute Myocardial Infarction (AMI) | Lesion-to-normal myocardial tissue ratio (L/N) of 2.62 on day 1, 3.89 on day 3, and 1.20 on day 7 post-AMI. Atorvastatin (B1662188) treatment significantly reduced tracer uptake. | [3][4] |

| Pig | 99mTc-Duramycin | Myocardial Ischemia/Reperfusion | In vivo ischemic-to-normal uptake ratios of 3.57 ± 0.74 at 1 hour and 3.69 ± 0.91 at 3 hours post-injection. | [5] |

| Rat | 99mTc-Duramycin | Myocardial Ischemia/Reperfusion | Infarct-to-normal and infarct-to-lung ratios were approximately 3 and 6, respectively, at both 20 and 60 minutes post-injection. |

Experimental Protocols

This protocol describes the surgical procedure to induce a transient myocardial ischemia followed by reperfusion in rats, a common model for studying MI.

Materials:

-

Sprague-Dawley rats (250-300g)

-

Anesthetic combination (e.g., medetomidine-midazolam-butorphanol)

-

Endotracheal tube and ventilator

-

Surgical instruments for thoracotomy

-

6-0 prolene suture

-

Surgical microscope

Procedure:

-

Anesthetize the rat and perform endotracheal intubation. Connect the rat to a ventilator.

-

Perform a left thoracotomy to expose the heart.

-

Identify the left anterior descending (LAD) coronary artery under a surgical microscope.

-

Ligate the LAD artery with a 6-0 prolene suture to induce ischemia. Successful ligation is confirmed by the blanching of the myocardial tissue distal to the suture.

-

Maintain the ligation for a predetermined period (e.g., 30 minutes) to induce ischemic injury.

-

Release the ligature to allow for reperfusion of the coronary artery. Reperfusion is confirmed by the return of the red color to the myocardium.

-

Close the thoracic cavity in layers and allow the animal to recover.

This protocol outlines the procedure for radiolabeling duramycin and performing SPECT/CT imaging to detect cell death in a rat model of MI.

Materials:

-

Duramycin

-

99mTc-pertechnetate

-

HYNIC (hydrazinonicotinamide) conjugation kit

-

SPECT/CT scanner

-

Anesthetized rat with induced MI

Procedure:

-

Radiolabeling of Duramycin:

-

Conjugate duramycin with HYNIC using a commercially available kit.

-

Label the HYNIC-duramycin with 99mTc-pertechnetate according to established protocols.

-

-

Animal Preparation and Injection:

-

Anesthetize the rat with induced MI (prepared as in Protocol 1).

-

Inject a dose of 99mTc-duramycin (e.g., 10-15 mCi) intravenously.

-

-

SPECT/CT Image Acquisition:

-

Position the animal in the SPECT/CT scanner.

-

Acquire dynamic or static SPECT images at specified time points post-injection (e.g., 1 and 3 hours).

-

Perform a CT scan for anatomical co-registration and attenuation correction.

-

-

Image Analysis:

-

Reconstruct the SPECT and CT images.

-

Fuse the SPECT and CT images to localize the radiotracer uptake within the heart.

-

Quantify the radioactivity in the infarcted region and in a remote, non-infarcted region of the myocardium to calculate the lesion-to-normal tissue ratio.

-

Signaling Pathway and Workflow Diagrams

Caption: Signaling cascade leading to PE exposure and detection by 99mTc-duramycin.

Caption: Experimental workflow for imaging myocardial infarction with 99mTc-duramycin.

Application II: Potential Therapeutic Role in Atherosclerosis

While less established than its imaging applications, there is emerging interest in the therapeutic potential of PE-binding lantibiotics in atherosclerosis. The rationale is that the externalization of PE on apoptotic and stressed cells within atherosclerotic plaques could be a target for therapeutic intervention. Cinnamycin has been suggested as a potential alternative treatment for atherosclerosis.

Data Presentation: (Hypothetical - requires further research)

Currently, there is a lack of robust quantitative data from in vivo studies specifically investigating the therapeutic effects of Ro 09-0198 or duramycin on atherosclerosis. Future studies would need to generate data on plaque size reduction, inflammatory marker levels, and lipid profiles in animal models of atherosclerosis.

Experimental Protocols

This protocol describes a potential experimental design to assess the therapeutic efficacy of Cinnamycin in a mouse model of atherosclerosis.

Materials:

-

Apolipoprotein E-deficient (ApoE-/-) mice

-

High-fat diet

-

Cinnamycin (Ro 09-0198)

-

Vehicle control

-

Histological stains (e.g., Oil Red O)

-

Equipment for lipid profile analysis

Procedure:

-

Induction of Atherosclerosis:

-

Wean ApoE-/- mice onto a high-fat diet to induce the development of atherosclerotic plaques.

-

-

Treatment:

-

After a set period on the high-fat diet (e.g., 8 weeks), divide the mice into treatment and control groups.

-

Administer Cinnamycin to the treatment group (route and dose to be optimized) for a specified duration (e.g., 8-12 weeks).

-

Administer a vehicle control to the control group.

-

-

Assessment of Atherosclerosis:

-

At the end of the treatment period, euthanize the mice and perfuse the vasculature.

-

Dissect the aorta and perform en face staining with Oil Red O to quantify the total plaque area.

-

Section the aortic root and perform histological analysis to assess plaque composition (e.g., lipid content, macrophage infiltration, collagen content).

-

-

Biochemical Analysis:

-

Collect blood samples to measure plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).

-

Analyze markers of inflammation (e.g., cytokines) in plasma or tissue homogenates.

-

Logical Relationship Diagram

Caption: Proposed mechanism for the therapeutic application of Cinnamycin in atherosclerosis.

Conclusion

Ro 09-0198 (Cinnamycin) and its analog duramycin are valuable research tools for investigating cardiovascular diseases, primarily through their ability to target exposed phosphatidylethanolamine on dying cells. The application of radiolabeled duramycin in SPECT imaging provides a robust method for the in vivo visualization and quantification of cardiomyocyte death in myocardial infarction models. While the therapeutic potential of these compounds in conditions like atherosclerosis is an exciting area for future research, it requires further investigation to establish efficacy and mechanisms of action. The protocols and data presented here provide a foundation for researchers to utilize these unique PE-binding molecules in their cardiovascular disease models.

References

- 1. Exposure of phosphatidylethanolamine on the surface of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acute Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 99m Tc-labeled Duramycin for detecting and monitoring cardiomyocyte death and assessing atorvastatin cardioprotection in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The feasibility of imaging myocardial ischemic/reperfusion injury using 99mTc-labeled duramycin in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Thrombosis Research in Rabbits Using Ro 09-0680

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-0680, a potent inhibitor of collagen-induced platelet aggregation, is a promising compound for in vivo thrombosis research. Isolated from the traditional Chinese medicine Tan-Shen (the radix of Salvia miltiorrhiza), this compound has demonstrated significant antiplatelet activity in rabbit platelets, with an IC50 of 6.6 μM.[1][2] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for the study of thrombosis in rabbit models. The methodologies outlined are based on established rabbit thrombosis models and data from analogous compounds derived from Salvia miltiorrhiza, such as Tanshinone IIA, to provide a robust framework for experimental design.[3][4]

Data Presentation

Table 1: In Vitro Activity of this compound

| Compound | Source | Target Species | Agonist | Assay | IC50 | Reference |

| This compound | Salvia miltiorrhiza | Rabbit | Collagen | Platelet Aggregation | 6.6 μM | [1] |

Table 2: Proposed In Vivo Experimental Parameters for this compound in Rabbits (Based on Analogue Data)

This table provides suggested starting parameters for in vivo studies with this compound, extrapolated from published research on Tanshinone IIA, another active component of Salvia miltiorrhiza, in rabbit thrombosis models. Dose-response studies are recommended to determine the optimal dosage for this compound.

| Parameter | Proposed Value/Method | Rationale/Reference |

| Animal Model | New Zealand White Rabbits | Commonly used for thrombosis research. |

| Thrombosis Induction | Arterio-Venous Shunt Model or Electrolytic Injury Model | Established and reproducible models of thrombosis in rabbits. |

| This compound Dosage | 1, 3, 10 mg/kg (starting range) | Based on effective doses of Tanshinone IIA in a rabbit DIC model. |

| Administration Route | Intravenous (IV) Infusion | To ensure rapid and complete bioavailability, as used for Tanshinone IIA. |

| Vehicle | To be determined based on solubility | Solubility of this compound needs to be experimentally determined. |